6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of indene, featuring a sulfonyl chloride group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-2,3-dihydro-1H-indene.
Sulfonylation: The indene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to avoid decomposition.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1h-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-Methoxy-1H-indanone: Contains a ketone group instead of a sulfonyl chloride group.
2,3-Dihydro-1H-indene-1-sulfonyl chloride: Lacks the methoxy group.
Uniqueness
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11ClO3S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
GXDJWOZNZSYVHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.